molecular formula C10H14OS B1267481 3-(Benzylsulfanyl)propan-1-ol CAS No. 26902-03-4

3-(Benzylsulfanyl)propan-1-ol

Cat. No.: B1267481
CAS No.: 26902-03-4
M. Wt: 182.28 g/mol
InChI Key: JXKPOLNVTYFXSN-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄OS. It is characterized by the presence of a benzylsulfanyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)propan-1-ol typically involves the reaction of benzyl mercaptan with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 3-chloropropanol under basic conditions to yield the desired product .

Reaction:

C6H5CH2SH+ClCH2CH2CH2OHC6H5CH2SCH2CH2CH2OH+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​CH2​SH+ClCH2​CH2​CH2​OH→C6​H5​CH2​SCH2​CH2​CH2​OH+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzylsulfanyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfanyl)propan-1-ol
  • 3-(Methylsulfanyl)propan-1-ol
  • 3-(Ethylsulfanyl)propan-1-ol

Uniqueness

3-(Benzylsulfanyl)propan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzylsulfanyl group can participate in specific interactions with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-benzylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPOLNVTYFXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323438
Record name 3-(Benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26902-03-4
Record name NSC404010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Benzylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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